molecular formula C21H17ClN2O3 B6087129 4-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one

4-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one

Cat. No.: B6087129
M. Wt: 380.8 g/mol
InChI Key: CGCWZZAIYVUROI-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of oxadiazolidinones, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one typically involves multiple steps, starting with the preparation of the core oxadiazolidinone ring. One common synthetic route includes the reaction of 3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one with 3-chlorophenyl isocyanate under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different functional groups leading to various substituted derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 4-(3-Chlorophenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one

  • 3-(4-Methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one

Uniqueness: 4-(3-Chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one is unique due to the presence of both chloro and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

4-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-26-19-12-10-15(11-13-19)20-23(18-9-5-6-16(22)14-18)21(25)27-24(20)17-7-3-2-4-8-17/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCWZZAIYVUROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(OC(=O)N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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